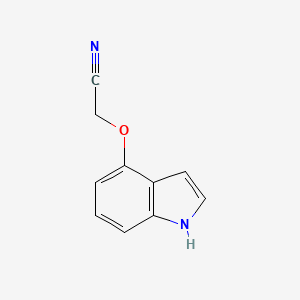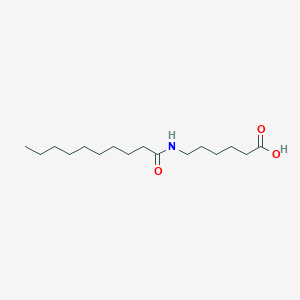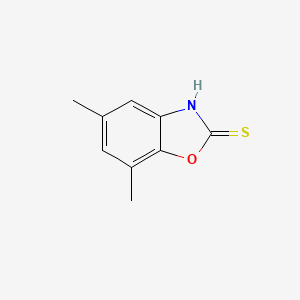
5,7-dimethyl-1,3-benzoxazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dimethyl-1,3-benzoxazole-2-thiol is a heterocyclic compound containing a benzoxazole ring with a thione group at the 2-position and methyl groups at the 5 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-1,3-benzoxazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with carbon disulfide in the presence of a base, followed by methylation at the 5 and 7 positions using methyl iodide. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 5,7-dimethyl-1,3-benzoxazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups at the 5 and 7 positions can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures around 0-25°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent, and temperatures around 0-25°C.
Substitution: Electrophiles like bromine or chlorine, solvents like chloroform or dichloromethane, and temperatures around 0-50°C.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5,7-dimethyl-1,3-benzoxazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Benzoxazole: Lacks the thione group and methyl substitutions.
Benzothiazole: Contains a sulfur atom in place of the oxygen in the benzoxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the benzoxazole ring.
Uniqueness: 5,7-dimethyl-1,3-benzoxazole-2-thiol is unique due to the presence of the thione group and the specific methyl substitutions, which confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
89227-88-3 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5,7-dimethyl-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C9H9NOS/c1-5-3-6(2)8-7(4-5)10-9(12)11-8/h3-4H,1-2H3,(H,10,12) |
InChI Key |
HJZZWSFFYPMYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=S)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


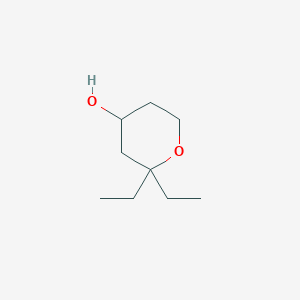
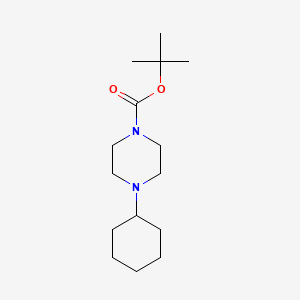
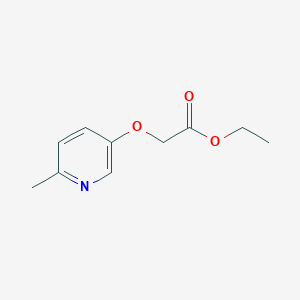
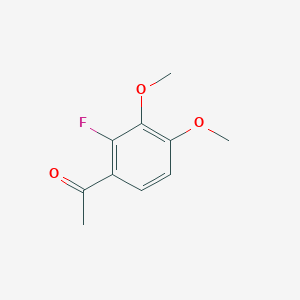
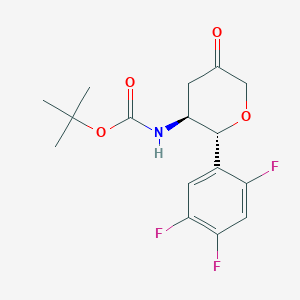
![Methyl 2-[(cyanomethyl)sulfamoyl]benzoate](/img/structure/B8800356.png)
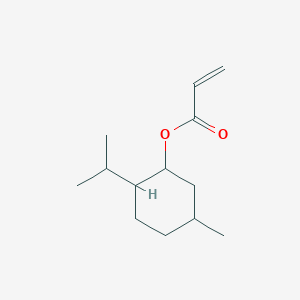
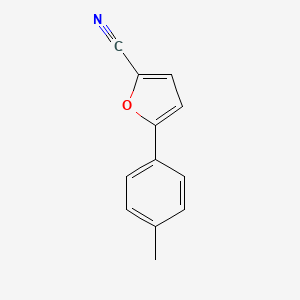
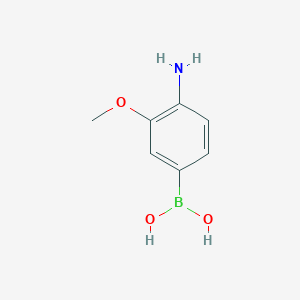
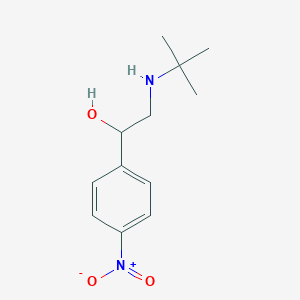
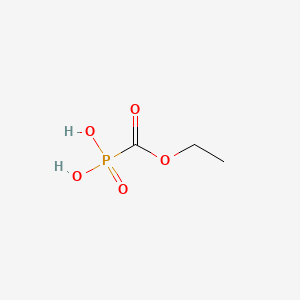
![[(3,4-Dichlorophenyl)thio]acetic acid](/img/structure/B8800397.png)
